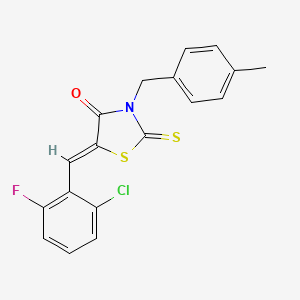

![molecular formula C28H23NO5S B4629404 4-(苯磺酰基)苄基2-[(3-甲基苯甲酰基)氨基]苯甲酸酯](/img/structure/B4629404.png)

4-(苯磺酰基)苄基2-[(3-甲基苯甲酰基)氨基]苯甲酸酯

描述

The investigation of aromatic sulfonamides and their derivatives, including compounds similar to "4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate," is crucial due to their wide range of applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. These compounds are known for their diverse chemical reactions and properties, allowing for the development of novel materials and pharmaceutical agents.

Synthesis Analysis

Synthetic approaches to compounds with similar structural motifs often involve multi-step synthesis, including condensation, diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, and methylation processes (Yang Jian-she, 2009). Advanced synthetic techniques may also involve the use of catalysis and regioselective annulation to introduce sulfenyl groups or to achieve specific molecular frameworks (Zhen Li, Jianquan Hong, L. Weng, Xigeng Zhou, 2012).

Molecular Structure Analysis

The molecular structure of compounds in this category can be elucidated using techniques like X-ray crystallography, which reveals the arrangement of atoms within the molecule and their spatial orientation. Hydrogen bonding patterns, molecular geometry, and electron distribution can be determined, providing insights into the compound's reactivity and properties (Shiji Fazil, R. Ravindran, A. Devi, B. K. Bijili, 2012).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include nucleophilic substitution, electrophilic aromatic substitution, and reactions with nucleophiles or electrophiles depending on the functional groups present. The presence of sulfonamide and benzoyl groups can influence the compound's reactivity, making it a participant in a variety of organic transformations (T. Engler, An Chai, K. O. LaTessa, 1996).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystalline structure, can be significantly affected by the compound's molecular arrangement and intermolecular forces. Studies of similar compounds focus on understanding these properties to predict behavior in different environments and applications (A. Saeed, Amara Mumtaz, U. Flörke, 2010).

Chemical Properties Analysis

The chemical properties are closely tied to the compound's functional groups. Sulfonamide and benzoyl groups, for example, confer specific reactivity patterns, such as acidity or basicity of the amide nitrogen, electrophilic character of the carbonyl carbon, and potential for hydrogen bonding. These properties are crucial for understanding the compound's behavior in chemical reactions and its potential applications (A. El-Bardan, 1992).

科学研究应用

合成技术和化学性质

高级磺酰胺合成:研究表明,使用新型催化剂和条件,可以高效合成磺酰胺,包括与4-(苯磺酰基)苄基2-[(3-甲基苯甲酰基)氨基]苯甲酸酯类似的化合物,得到高纯度产品。这些化合物表现出显著的抗菌活性,表明它们在医学应用中的潜力 (S. Dineshkumar & G. Thirunarayanan, 2019).

药物合成中的中间化合物:展示类似化合物在治疗剂开发中的作用,展示关键中间体的合成工艺,具有药学重要性。这些方法优化缩合、甲基化和环化条件,有助于高效生产中间体 (Z. Xiu-lan, 2009).

聚合物开发:一项研究表明,使用类似的化学结构合成定义明确的芳香族聚酰胺,突出了在创建具有受控分子量和多分散性的嵌段共聚物中的应用。这项研究为开发具有特定机械和化学性质的新材料铺平了道路 (T. Yokozawa et al., 2002).

新型抗菌剂:对新型砜衍生物的研究揭示了它们的强效抗菌活性。这些化合物的产生,包括与4-(苯磺酰基)苄基2-[(3-甲基苯甲酰基)氨基]苯甲酸酯在结构上相关的化合物,在开发新的抗菌疗法中显示出前景 (Amani M. R. Alsaedi et al., 2019).

材料科学和膜技术:通过缩聚合成的含有苯酞嗪酮基团的磺化聚苯并咪唑,表现出优异的热稳定性、低吸水率和高电导率。这些材料适用于质子交换膜应用,展示了类似化学化合物在能源技术中的多功能性 (Chengde Liu et al., 2014).

属性

IUPAC Name |

[4-(benzenesulfonyl)phenyl]methyl 2-[(3-methylbenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO5S/c1-20-8-7-9-22(18-20)27(30)29-26-13-6-5-12-25(26)28(31)34-19-21-14-16-24(17-15-21)35(32,33)23-10-3-2-4-11-23/h2-18H,19H2,1H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALJZPVFRGAVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)OCC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminosulfonyl)phenyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B4629324.png)

![2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine](/img/structure/B4629339.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4629346.png)

![5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4629356.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-3-isoxazolecarboxamide](/img/structure/B4629357.png)

![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4629358.png)

![1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline](/img/structure/B4629368.png)

![1-(2-ethoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B4629372.png)

![3-[(difluoromethyl)thio]-4-(2-isopropylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4629383.png)

![methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4629398.png)

![N-methyl-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4629401.png)

![{3-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4629409.png)